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molecular formula C15H18N2O5 B124432 N6-Carbobenzoxy-L-lysine N-Carboxyanhydride CAS No. 1676-86-4

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Cat. No. B124432
M. Wt: 306.31 g/mol
InChI Key: HLLIDIRDRPSCHN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09243040B2

Procedure details

H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H-Glu(OBn)-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:18]([OH:20])=[O:19])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9].[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:34])[O:26]CC1C=CC=CC=1>>[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:26])[OH:34].[CH:15]1[CH:16]=[CH:17][C:12]([CH2:11][O:10][C:8]([NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[NH:1][C:25](=[O:26])[O:20][C:18]2=[O:19])=[O:9])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Step Two
Name
H-Glu(OBn)-OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(OCC1=CC=CC=C1)=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Name
Type
product
Smiles
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09243040B2

Procedure details

H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H-Glu(OBn)-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:18]([OH:20])=[O:19])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9].[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:34])[O:26]CC1C=CC=CC=1>>[NH2:21][C@H:22]([C:35]([OH:37])=[O:36])[CH2:23][CH2:24][C:25](=[O:26])[OH:34].[CH:15]1[CH:16]=[CH:17][C:12]([CH2:11][O:10][C:8]([NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[NH:1][C:25](=[O:26])[O:20][C:18]2=[O:19])=[O:9])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Step Two
Name
H-Glu(OBn)-OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(OCC1=CC=CC=C1)=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Name
Type
product
Smiles
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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